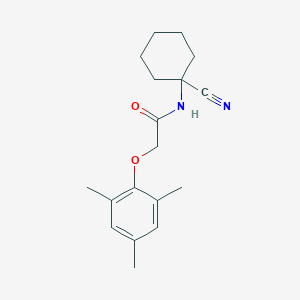
4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide” is a chemical compound . It is related to tetrazoles, which are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms .
Molecular Structure Analysis
Tetrazoles have a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Wissenschaftliche Forschungsanwendungen
1. Coordination Networks and Nonlinear Optical Properties
4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide and its derivatives are used in synthesizing coordination networks. These networks exhibit interesting structural topologies and significant second harmonic generation (SHG) efficiencies, indicating their potential in nonlinear optical applications. The variation in substituents on the tetrazolate-yl acylamide tectons, similar in structure to the compound , has been shown to impact the structural and nonlinear optical properties of these networks, suggesting a rich area for material science and optical engineering research (Liao et al., 2013).
2. Anticancer Properties and Structural Analysis
Derivatives of this compound have been designed, synthesized, and evaluated for their potential as RET kinase inhibitors for cancer therapy. These compounds have shown moderate to high potency in inhibiting RET kinase activity, suggesting their promise as lead compounds for further investigation in cancer treatment. The synthesis involves creating benzamide derivatives containing substituted five-membered heteroaryl rings, illustrating a strategic approach to drug design in oncology (Han et al., 2016).
3. Role in Heterocyclic Synthesis
The compound and its related structures find utility in the field of heterocyclic synthesis. The reactivity of similar benzamide derivatives toward various nitrogen nucleophiles has been explored, yielding a variety of heterocyclic compounds like pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This highlights the compound's role as a versatile precursor in the synthesis of complex heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals (Mohareb et al., 2004).
4. Insights into Solvent Polarizability and Keto/Enol Equilibrium
Studies involving derivatives of this compound have provided insights into the effects of solvent polarizability on the keto/enol equilibrium of certain bioactive molecules. Spectroscopic methods revealed that the keto/enol tautomerism of these compounds is influenced not just by the electric dipole moment of the solvent but also significantly by its average electric polarizability. This research offers valuable knowledge for understanding the solvent-dependent behavior of bioactive molecules, which is crucial in the field of drug design and pharmaceutical chemistry (Matwijczuk et al., 2017).
5. Antimycobacterial and Anticancer Activities
Compounds structurally related to this compound have been synthesized and characterized for their antimycobacterial and anticancer activities. The synthesis of these compounds involves intricate chemical pathways, resulting in molecules that show promising activity against Mycobacterium tuberculosis and various cancer cell lines, indicating their potential as therapeutic agents (Nayak et al., 2016).
Safety and Hazards
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .
Zukünftige Richtungen
Tetrazoles and their derivatives have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, future research could focus on exploring these properties further and developing new applications for “4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide” and related compounds.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c1-15-13-9(12-14-15)11-8(16)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWWMBPTVSYKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

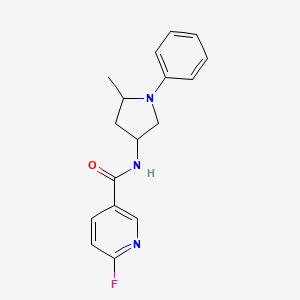
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)
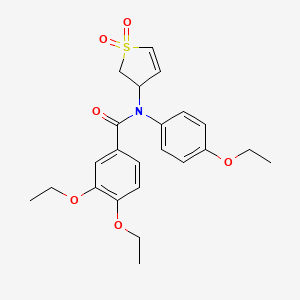
![Diethyl 2-[(4-acetylanilino)methylene]malonate](/img/structure/B2825893.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)
![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)
![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)
![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)
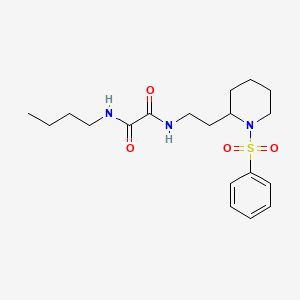
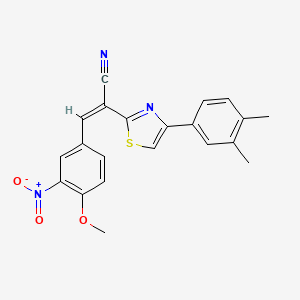
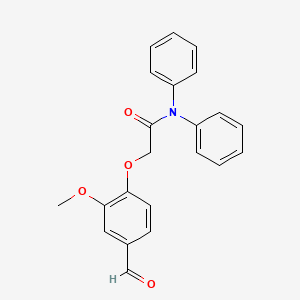
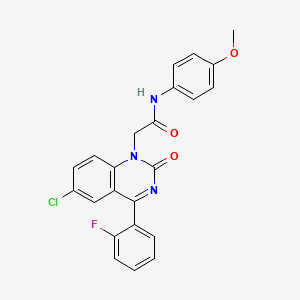
![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B2825909.png)
